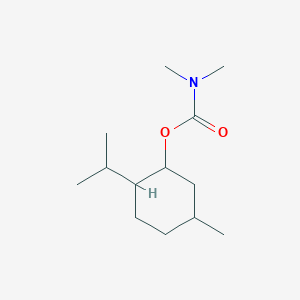
S-Cinaclet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Cinaclet involves the enantiomeric separation of cinacalcet hydrochloride. A rapid isocratic chiral liquid chromatography method has been developed for this purpose. The separation is achieved using a Chiralpak-IA column with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid at ambient temperature . The flow rate is maintained at 1.0 mL/min, and elution is monitored by UV detection at 223 nm .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral separation techniques to ensure the purity and enantiomeric excess of the desired isomer. The process is optimized to achieve high yield and purity, adhering to stringent regulatory guidelines for pharmaceutical production.
Análisis De Reacciones Químicas
Types of Reactions
S-Cinaclet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
S-Cinaclet has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral separation and enantiomeric purity.
Biology: Investigated for its effects on calcium-sensing receptors in various tissues.
Medicine: Extensively studied for its therapeutic effects in treating hyperparathyroidism and hypercalcemia.
Mecanismo De Acción
S-Cinaclet acts by allosterically activating the calcium-sensing receptor on the parathyroid gland . This increases the receptor’s sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone secretion . The decrease in parathyroid hormone levels results in lower serum calcium levels, which is beneficial in conditions like hyperparathyroidism and hypercalcemia .
Comparación Con Compuestos Similares
Similar Compounds
Calcitriol: A form of vitamin D used to treat similar conditions but works by increasing calcium absorption in the intestines.
Sensipar: Another brand name for cinacalcet, used interchangeably with S-Cinaclet.
Uniqueness
This compound is unique in its mechanism of action as a calcimimetic, directly targeting the calcium-sensing receptor to modulate parathyroid hormone levels . This distinguishes it from other treatments like calcitriol, which primarily affects calcium absorption rather than directly modulating parathyroid hormone secretion .
Propiedades
Fórmula molecular |
C22H22F3N |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
SEVZPXQQXHZTBG-HZPDHXFCSA-N |
SMILES isomérico |
C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



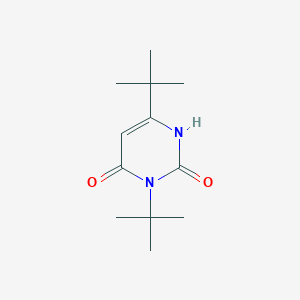
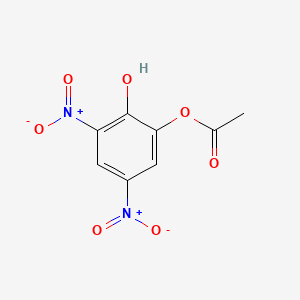

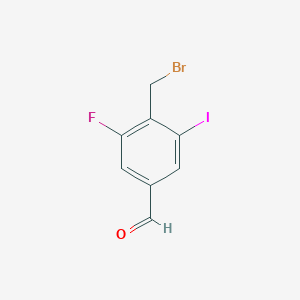

![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
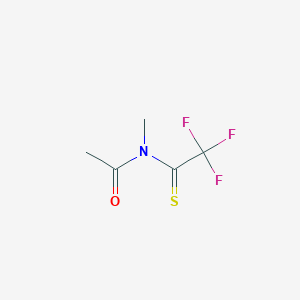
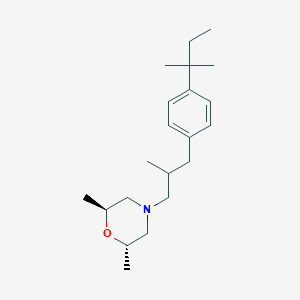
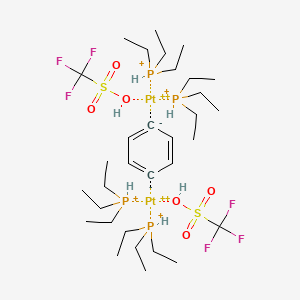
![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
